

Unveiling the Kinase Selectivity of dCeMM2: A Comparative Analysis

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Compound of Interest		
Compound Name:	dCeMM2	
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A deep dive into the kinase selectivity profile of the molecular glue degrader **dCeMM2** reveals a focused activity on the CDK12/13 complex, distinguishing it from other kinase inhibitors that also impact cyclin K degradation. This guide provides a comparative analysis of **dCeMM2** against the covalent inhibitor THZ531 and the dual-function inhibitor/degrader CR8, offering researchers a clear perspective on their respective performance based on available experimental data.

dCeMM2 is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3][4] This mechanism is mediated by promoting an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase.[1][2][3][4] Given the critical role of the CDK12/13-cyclin K complex in transcriptional regulation, understanding the precise kinase selectivity of molecules like **dCeMM2** is paramount for their development as targeted therapeutics.

Comparative Kinase Selectivity Profile

To objectively assess the selectivity of **dCeMM2**, this guide compares its activity with two other well-characterized compounds that affect the CDK12/13-cyclin K axis: THZ531, a covalent inhibitor of CDK12 and CDK13, and CR8, a pan-CDK inhibitor that also functions as a molecular glue degrader for cyclin K.[5][6][7][8][9]

While a comprehensive, publicly available kinome-wide scan for **dCeMM2** is not available, published data indicates a remarkable selectivity for CDK12/13 over CDK7.[2][4] For a direct and quantitative comparison, KINOMEscan data for THZ531 and CR8 is presented below,







which measures the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound (a lower percentage indicates stronger binding).



Kinase Family	Target Kinase	dCeMM2 (% Inhibition or IC50)	THZ531 (% of Control @ 1µM)[4]	CR8 (% of Control @ 1µM)[3]
CMGC	CDK12	Primary Target (High Selectivity) [2][4]	<10	<1
CDK13	Primary Target (High Selectivity) [2]	2.8	1.2	
CDK1	Data not available	89	1.1	_
CDK2	Data not available	95	0.4	_
CDK3	Data not available	96	1.3	_
CDK5	Data not available	93	0.5	
CDK7	Weakly active/inactive[2] [4]	85	1.4	_
CDK9	Data not available	94	0.6	
GSK3A	Data not available	5.7	1.5	
GSK3B	Data not available	11	1.7	_
JNK1	Data not available	0.95	86	_
JNK2	Data not available	0.55	96	_



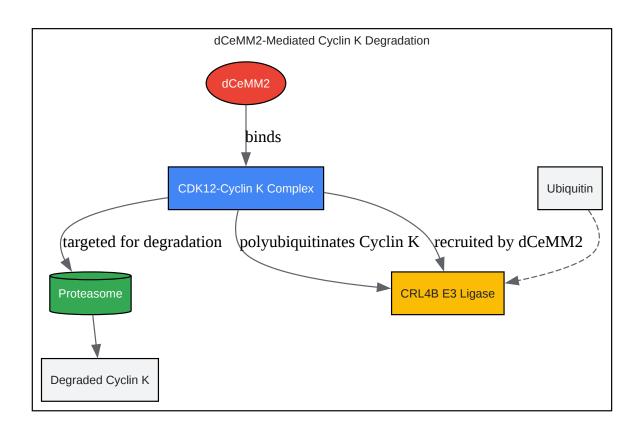
JNK3	Data not available	1	94	-
Other	RSK2	Data not available	5	88
DYRK1B	Data not available	6.1	1.5	
STK16	Data not available	6.2	10	
DYRK2	Data not available	7.4	1.9	

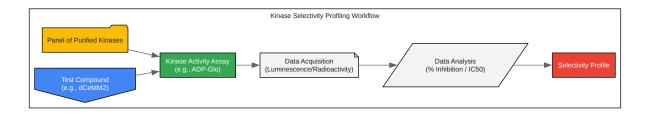
Note: For **dCeMM2**, specific quantitative data from a broad kinase panel is not publicly available. The table reflects its known high selectivity for CDK12/13 and weak activity against CDK7 as reported in the literature.[2][4]

Signaling Pathway and Experimental Workflow

To provide a clearer context for the function of **dCeMM2** and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing kinase selectivity.







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